molecular formula C15H15N B14695729 (1E)-N-(3-Methylphenyl)-1-phenylethan-1-imine CAS No. 26625-24-1

(1E)-N-(3-Methylphenyl)-1-phenylethan-1-imine

Cat. No.: B14695729
CAS No.: 26625-24-1
M. Wt: 209.29 g/mol
InChI Key: YYSXZCAHUANNEB-UHFFFAOYSA-N
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Description

(1E)-N-(3-Methylphenyl)-1-phenylethan-1-imine is an organic compound that belongs to the class of imines It is characterized by the presence of a phenyl group and a 3-methylphenyl group attached to an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-(3-Methylphenyl)-1-phenylethan-1-imine typically involves the condensation reaction between aniline derivatives and aldehydes or ketones. One common method is the reaction of 3-methylaniline with benzaldehyde under acidic or basic conditions to form the imine. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as metal-based catalysts or biopolymer-based catalysts, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-(3-Methylphenyl)-1-phenylethan-1-imine undergoes various types of chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and 3-methylphenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(1E)-N-(3-Methylphenyl)-1-phenylethan-1-imine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (1E)-N-(3-Methylphenyl)-1-phenylethan-1-imine involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(1E)-N-(3-Methylphenyl)-1-phenylethan-1-imine can be compared with other similar compounds, such as:

    (1E)-N-(4-Methylphenyl)-1-phenylethan-1-imine: Similar structure but with a methyl group at the para position.

    (1E)-N-(2-Methylphenyl)-1-phenylethan-1-imine: Similar structure but with a methyl group at the ortho position.

    (1E)-N-(3-Chlorophenyl)-1-phenylethan-1-imine: Similar structure but with a chlorine atom instead of a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity

Properties

CAS No.

26625-24-1

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

N-(3-methylphenyl)-1-phenylethanimine

InChI

InChI=1S/C15H15N/c1-12-7-6-10-15(11-12)16-13(2)14-8-4-3-5-9-14/h3-11H,1-2H3

InChI Key

YYSXZCAHUANNEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=C(C)C2=CC=CC=C2

Origin of Product

United States

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